![molecular formula C6H13NO2S B13197093 Methyl 3-[(2-aminoethyl)sulfanyl]propanoate](/img/structure/B13197093.png)
Methyl 3-[(2-aminoethyl)sulfanyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(2-aminoethyl)sulfanyl]propanoate is an organic compound with the molecular formula C6H13NO2S It is a derivative of propanoic acid and contains an aminoethyl sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-[(2-aminoethyl)sulfanyl]propanoate can be synthesized through several methods. One common approach involves the reaction of 3-mercaptopropanoic acid with 2-aminoethanol in the presence of a dehydrating agent. The reaction typically occurs under mild conditions and yields the desired product after purification.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[(2-aminoethyl)sulfanyl]propanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Methyl 3-[(2-aminoethyl)sulfanyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 3-[(2-aminoethyl)sulfanyl]propanoate involves its interaction with specific molecular targets. The aminoethyl sulfanyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active sulfanyl compound, which can then participate in further biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-[(2-hydroxyethyl)sulfanyl]propanoate
- Methyl 3-[(2-methylaminoethyl)sulfanyl]propanoate
- Methyl 3-[(2-ethylaminoethyl)sulfanyl]propanoate
Uniqueness
Methyl 3-[(2-aminoethyl)sulfanyl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in various synthetic and research applications.
Propriétés
Formule moléculaire |
C6H13NO2S |
|---|---|
Poids moléculaire |
163.24 g/mol |
Nom IUPAC |
methyl 3-(2-aminoethylsulfanyl)propanoate |
InChI |
InChI=1S/C6H13NO2S/c1-9-6(8)2-4-10-5-3-7/h2-5,7H2,1H3 |
Clé InChI |
LARGPGMAIZMTGP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCSCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



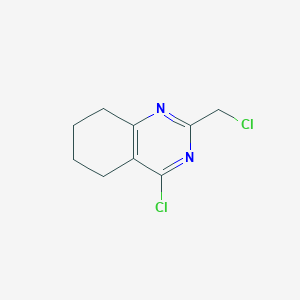
![6-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13197024.png)
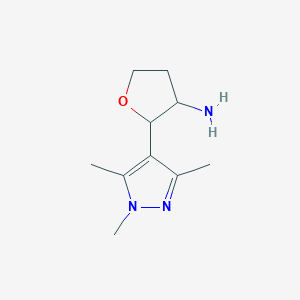
![5-{4-[(Tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B13197031.png)
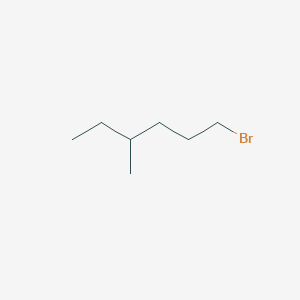
![2-[2-(Bromodifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13197037.png)
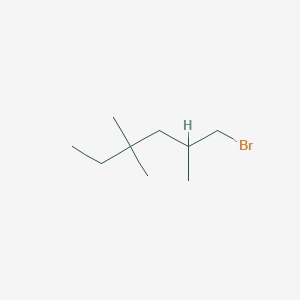

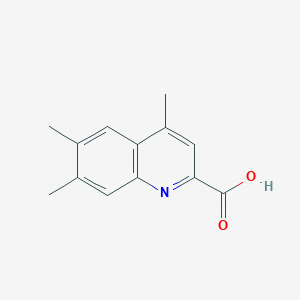
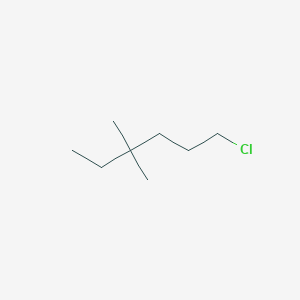
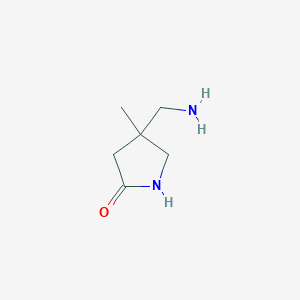

methanol](/img/structure/B13197082.png)
